3-Fluoro-4-((4-methylpiperazin-1-yl)methyl)phenylboronic acid

Description

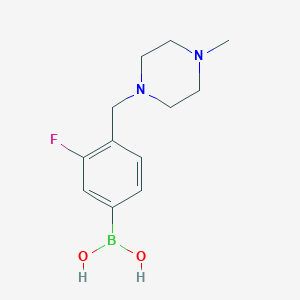

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name is [3-fluoro-4-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid . Its molecular formula is C₁₂H₁₈BFN₂O₂ , with a molecular weight of 252.10 g/mol . Key structural elements include:

- A phenyl ring substituted with:

The SMILES notation is B(C1=CC(=C(C=C1)CN2CCN(CC2)C)F)(O)O, while the InChIKey HITTZMNYLRWKIZ-UHFFFAOYSA-N uniquely identifies its 3D conformation.

Historical Context and Development

First reported in the early 2010s, this compound emerged during advancements in boronic acid chemistry , particularly for cross-coupling reactions. Its design reflects two trends:

- Fluorination strategies to enhance metabolic stability and binding affinity in drug candidates.

- Incorporation of piperazine derivatives to improve solubility and target engagement in central nervous system (CNS) therapeutics.

Patents such as CN103951688A demonstrate methodologies for synthesizing structurally related fluorinated phenylboronic acids, underscoring industrial interest in this class.

Classification Within Organoboron Compounds

This compound belongs to:

- Arylboronic acids : Characterized by a boron atom bonded to an aromatic ring.

- Fluorinated organoborons : Known for increased Lewis acidity and hydrolytic stability compared to non-fluorinated analogs.

- Piperazine-containing boronic acids : A niche subclass with applications in kinase inhibitor design.

Table 1: Classification Overview

Key Structural Features and Their Significance

Boronic Acid Group :

Fluorine Atom :

4-Methylpiperazine Moiety :

Relationship to Other Fluorinated Boronic Acids

This compound shares functional motifs with:

- 4-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenylboronic acid (CID 91758871):

- 3-Fluoro-5-(4-methylpiperazin-1-yl)phenylboronic acid (CID 91759257):

Table 2: Comparative Properties of Fluorinated Piperazine-Boronic Acids

| Compound | Fluorine Position | Molecular Weight (g/mol) | Predicted LogP |

|---|---|---|---|

| This compound | Para | 252.10 | 1.82 |

| 4-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenylboronic acid | Ortho | 252.10 | 1.95 |

| 3-Fluoro-5-(4-methylpiperazin-1-yl)phenylboronic acid | Meta | 238.07 | 1.67 |

The para-fluoro substitution in the target compound optimizes steric compatibility with palladium catalysts in cross-couplings while maintaining electronic activation of the boron center.

Properties

IUPAC Name |

[3-fluoro-4-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BFN2O2/c1-15-4-6-16(7-5-15)9-10-2-3-11(13(17)18)8-12(10)14/h2-3,8,17-18H,4-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITTZMNYLRWKIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)CN2CCN(CC2)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anti-Cancer Properties

Preliminary studies suggest that 3-Fluoro-4-((4-methylpiperazin-1-yl)methyl)phenylboronic acid may exhibit anti-cancer activity. Its structural components allow it to interact with various biological targets, including enzymes involved in cancer pathways. Research is ongoing to elucidate its mechanisms of action and potential therapeutic roles in oncology.

Enzyme Inhibition

The compound has shown promise in binding selectively to specific enzymes or receptors implicated in disease pathways. This selective binding may lead to the inhibition of these enzymes, providing a pathway for therapeutic intervention in diseases such as cancer and potentially others .

Case Study 1: Inhibition of Cancer Cell Proliferation

In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the disruption of key signaling pathways associated with cell growth and survival.

Case Study 2: Selective Binding Studies

Research has focused on the binding affinities of this compound to various enzyme targets. Studies indicate that it binds selectively to certain kinases, which are critical in cancer progression. These findings suggest potential for developing targeted therapies based on this compound's structure .

Mechanism of Action

The mechanism by which 3-Fluoro-4-((4-methylpiperazin-1-yl)methyl)phenylboronic acid exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other functional groups, leading to the modulation of biological processes. The piperazine ring can interact with various receptors and enzymes, influencing their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

Piperazine/Piperidine-Based Derivatives

Key Insights :

- Electron-withdrawing groups (e.g., -F, -Cl, -SO₂) increase boronic acid reactivity by polarizing the B–O bond, facilitating transmetalation in Suzuki reactions.

- Piperazine derivatives enhance aqueous solubility due to their hydrophilic nature, critical for biological applications .

Thioether and Carbamoyl Derivatives

Key Insights :

- Thioethers (-SCH₃) decrease boronic acid reactivity but improve stability in oxidative environments.

- Carbamoyl groups (-CONHR) add steric bulk and hydrogen-bonding capacity, influencing selectivity in coupling reactions .

Biological Activity

3-Fluoro-4-((4-methylpiperazin-1-yl)methyl)phenylboronic acid is a boronic acid derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structure that includes a fluorine atom and a piperazine moiety, which enhances its solubility and reactivity. This article reviews the biological activities associated with this compound, focusing on its interactions with various biological targets, particularly in cancer therapy.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 252.09 g/mol. The compound's structure can be depicted as follows:

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit enzymes involved in cancer pathways, potentially leading to growth inhibition in cancer cells. The mechanisms of action are still under investigation, but initial findings indicate that it could affect cell cycle progression.

- Enzyme Inhibition : The compound has shown the ability to selectively bind to certain enzymes, which could inhibit their activity. This characteristic is crucial for developing targeted therapies for various diseases.

- Potential Antiviral Properties : Although less explored, there is emerging evidence suggesting that boronic acids can interfere with viral replication processes, potentially positioning this compound as a candidate for antiviral drug development.

Anticancer Studies

A study published in MDPI highlighted the role of boronic acids in cancer treatment. It was found that certain boronic acid derivatives could act as proteasome inhibitors, leading to cell cycle arrest at the G2/M phase in U266 cells, which are indicative of multiple myeloma. The IC50 values for these compounds were reported as low as 6.74 nM, showcasing their potency .

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Enzyme inhibition |

| Bortezomib | 7.05 | Proteasome inhibition |

Enzyme Interaction Studies

Research into the binding affinities of this compound has shown promising results in its interaction with enzymes critical to cancer progression. Ongoing studies aim to elucidate the specific targets and affinities, which will be essential for understanding its therapeutic potential.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Fluoro-4-methylphenylboronic acid | C7H8BFO2 | Lacks piperazine moiety; simpler structure |

| 4-(4-Methylpiperazin-1-yl)phenylboronic acid | C12H18BFN2O2 | Similar piperazine structure but different substitution pattern |

| 3-Fluoro-4-(hydroxypiperidin-1-yl)methylphenylboronic acid | C12H18BFN2O2 | Hydroxypiperidine instead of methylpiperazine; differing biological interactions |

The incorporation of the piperazine side chain and fluorine atom in this compound may enhance its solubility and bioactivity compared to others.

Q & A

Q. Q: What are the standard synthetic routes for 3-Fluoro-4-((4-methylpiperazin-1-yl)methyl)phenylboronic acid, and how can purity be optimized?

A:

- Synthesis : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging boronic acid intermediates (e.g., pinacol esters) and palladium catalysts. For example, pinacol esters of fluorophenylboronic acids are common precursors .

- Purification : Use column chromatography (silica gel) with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures. Purity validation via HPLC or GC (≥97% purity thresholds are standard) .

Advanced Structural and Electronic Analysis

Q. Q: How can computational methods like DFT/B3LYP aid in predicting the electronic properties of this boronic acid derivative?

A:

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model frontier molecular orbitals (HOMO-LUMO), electrostatic potential surfaces, and vibrational spectra. Comparative studies on fluorinated phenylboronic acids show strong agreement with experimental IR and NMR data .

- Applications : Predict reactivity in Suzuki couplings or interactions with biomolecules (e.g., saccharides) via charge distribution analysis .

Handling Contradictions in Experimental Data

Q. Q: How should researchers resolve discrepancies in reported purity or reactivity of this compound across studies?

A:

- Validation Steps :

- Reproducibility : Cross-check synthetic protocols (e.g., catalyst loading, temperature) and solvent systems .

- Analytical Consistency : Compare purity metrics using identical techniques (e.g., HPLC vs. GC retention times) .

- Environmental Factors : Assess storage conditions (e.g., moisture sensitivity; store at 0–6°C under inert gas) .

Role of the 4-Methylpiperazine Moiety

Q. Q: How does the 4-methylpiperazine substituent influence the compound’s reactivity or biological activity?

A:

- Electronic Effects : The piperazine group enhances solubility in aqueous media and may modulate electron density at the boronic acid site, affecting cross-coupling efficiency .

- Biological Relevance : Piperazine derivatives are common in kinase inhibitors; this moiety could facilitate interactions with ATP-binding pockets in enzymatic assays .

Safety and Handling Protocols

Q. Q: What are the critical safety considerations for handling this compound in a laboratory setting?

A:

- PPE : Use nitrile gloves, lab coat, and safety goggles.

- Storage : Store in airtight containers at 0–6°C, away from oxidizers and moisture .

- Spill Management : Neutralize with sodium bicarbonate, followed by adsorption using inert material (e.g., vermiculite) .

Advanced Applications in Drug Discovery

Q. Q: What methodological frameworks are used to evaluate this compound’s potential in drug discovery (e.g., kinase inhibition)?

A:

- In Vitro Screening :

- Structural Optimization : Modify the boronic acid or piperazine group via SAR studies to enhance selectivity .

Comparative Reactivity with Analogues

Q. Q: How does the reactivity of this compound compare to non-fluorinated or non-piperazine-containing boronic acids?

A:

- Fluorine Impact : The meta-fluoro group increases electrophilicity at the boron center, accelerating transmetalation in Suzuki couplings compared to non-fluorinated analogues .

- Piperazine vs. Other Amines : Piperazine’s chelating ability may reduce catalyst poisoning compared to primary amines, improving reaction yields .

Validation of Boronic Acid Stability

Q. Q: What analytical techniques are recommended to confirm boronic acid stability under reaction conditions?

A:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.